4-Methylphenyl 1-thio-beta-D-glucopyranosiduronic acid
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Overview
Description
4-Methylphenyl 1-thio-beta-D-glucopyranosiduronic acid is a complex organic compound characterized by multiple hydroxyl groups and a sulfanyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 1-thio-beta-D-glucopyranosiduronic acid typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes include the use of thiophene derivatives and oxane ring formation through cyclization reactions. Key reagents often include sulfur sources, such as elemental sulfur or thiol compounds, and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenyl 1-thio-beta-D-glucopyranosiduronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .
Scientific Research Applications
4-Methylphenyl 1-thio-beta-D-glucopyranosiduronic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Methylphenyl 1-thio-beta-D-glucopyranosiduronic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and sulfanyl groups enable it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring structure, such as suprofen and articaine, share similarities in their sulfur-containing heterocyclic framework
Oxane Derivatives: Compounds with an oxane ring, such as glucose derivatives, exhibit similar hydroxyl group arrangements.
Uniqueness: 4-Methylphenyl 1-thio-beta-D-glucopyranosiduronic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenyl)sulfanyloxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6S/c1-6-2-4-7(5-3-6)20-13-10(16)8(14)9(15)11(19-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZBOJIFKAPBQ-JPYZYGQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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